12-Tetradecen-1-ol, acetate, (12E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tetradecen-1-ol, acetate, (12E)- typically involves the esterification of 12-Tetradecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods: On an industrial scale, the production of 12-Tetradecen-1-ol, acetate, (12E)- can be achieved through the catalytic hydrogenation of 12-Tetradecen-1-ol followed by esterification with acetic acid . The process is optimized to maximize yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol, 12-Tetradecen-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 12-Tetradecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 12-Tetradecen-1-ol, acetate, (12E)- is used as a starting material in the synthesis of various organic compounds . It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a pheromone analog to study insect behavior and communication . It is particularly useful in the study of moths and other insects that use pheromones for mating .
Medicine: While not directly used as a drug, 12-Tetradecen-1-ol, acetate, (12E)- is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors . It is also used as a chemical intermediate in the production of other fine chemicals .
Mechanism of Action
The mechanism of action of 12-Tetradecen-1-ol, acetate, (12E)- involves its interaction with specific molecular targets such as olfactory receptors in insects . The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses such as attraction or repulsion . The exact molecular pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Z-12-Tetradecen-1-ol acetate: This is a stereoisomer of 12-Tetradecen-1-ol, acetate, (12E)- with the double bond in the Z configuration.
9,12-Tetradecadien-1-ol, acetate, (Z,E)-: This compound has two double bonds at the 9th and 12th positions.
E-11-Methyl-12-tetradecen-1-ol acetate: This compound has a methyl group at the 11th position.
Uniqueness: 12-Tetradecen-1-ol, acetate, (12E)- is unique due to its specific double bond position and the presence of an acetate group, which imparts distinct chemical and biological properties . Its ability to act as a pheromone analog makes it particularly valuable in entomological research .
Properties
IUPAC Name |
tetradec-12-enyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJBZFQLVNBSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCCCCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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